trans-Cinnamoyl-phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

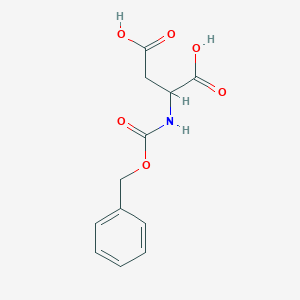

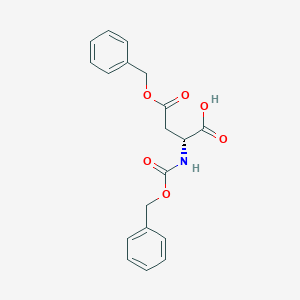

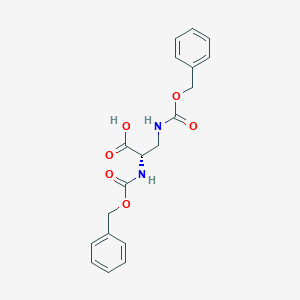

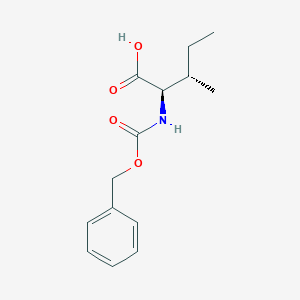

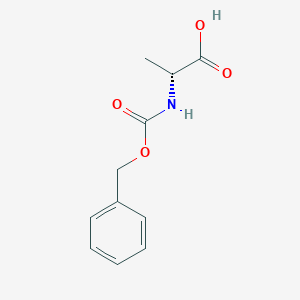

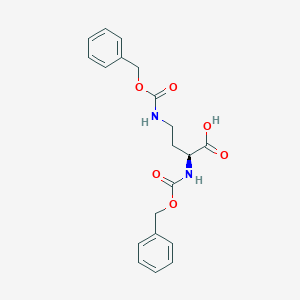

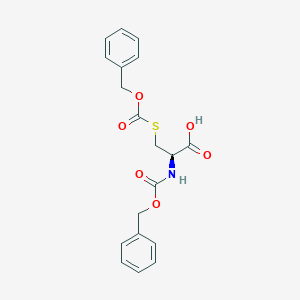

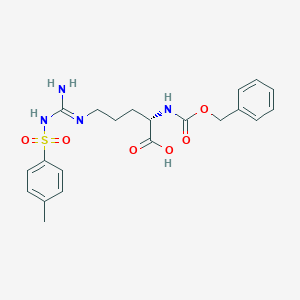

“trans-Cinnamoyl-phe-OH” is a compound with the molecular formula C18H17NO3 . It has an average mass of 295.332 Da and a mono-isotopic mass of 295.120850 Da .

Synthesis Analysis

The synthesis of compounds similar to “trans-Cinnamoyl-phe-OH” often involves the use of the Phe-Phe motif, a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The microbial production of aromatic compounds, such as cinnamylamine, an aromatic compound derived from L-phenylalanine (L-Phe), is also a method of synthesis . Another method involves the conversion of L-Phe to trans-cinnamic acid (tCA) by phenylalanine ammonia lyase 2 from Arabidopsis thaliana (AtPal2), followed by the reduction of tCA to cinnamaldehyde (cinALD) by the aryl carboxylic acid reductase (Acar) from Nocardia sp .Molecular Structure Analysis

The molecular structure of “trans-Cinnamoyl-phe-OH” is based on the Phe-Phe motif, which has gained popularity as a minimalist building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The structure is characterized by the presence of a cinnamoyl nucleus .Chemical Reactions Analysis

The chemical reactions involving “trans-Cinnamoyl-phe-OH” and similar compounds often involve the conversion of L-Phe to trans-cinnamic acid (tCA), followed by the reduction of tCA to cinnamaldehyde (cinALD) . Other reactions may involve the hydroxylation and methylation of trans-CuA to form trans-caffeic acid (trans-CfA) .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-Cinnamoyl-phe-OH” include a molecular formula of C18H17NO3, a molar mass of 295.33, a predicted density of 1.222±0.06 g/cm3, a melting point of 191.0-193.0 °C, and a predicted boiling point of 564.8±50.0 °C .Scientific Research Applications

1. Biotechnological Products and Process Engineering

- Application : The yeast Saccharomyces cerevisiae was engineered to produce trans-cinnamic acid derivatives cinnamaldehyde, cinnamyl alcohol, and hydrocinnamyl alcohol, from externally added trans-cinnamic acid or de novo from glucose as a carbon source .

- Method : This was achieved through steps of rational metabolic engineering, including the heterologous overexpression of the genes encoding phenylalanine ammonia lyase 2 from Arabidopsis thaliana (AtPAL2), aryl carboxylic acid reductase (acar) from Nocardia sp., and phosphopantetheinyl transferase (entD) from Escherichia coli, together with endogenous alcohol dehydrogenases .

- Results : The study provided a proof of concept and a strain that can be further optimized for production of high-value aromatic compounds .

2. Studying Physiological Role of trans-Cinnamic and cis-Cinnamic Acids in Higher Plants

- Application : Cinnamic acids are present in all kinds of plant tissues and have various roles such as defending plants, determining certain distinguish features of different woods and barks, establishing flower color and contributing to certain flavors .

- Method : The study involved the synthesis of cis-cinnamic acids for researchers to conduct new experiments .

- Results : The study summarized the current knowledge in this field of studies and provided a brief description of a new tool for easy and friendly synthesis of cis-cinnamic acids .

3. Biosynthesis of Pinosylvin

- Application : Trans-cinnamic acid is CoA-activated by a 4-coumarate-CoA ligase (4CL; EC 6.2.1.12), yielding trans-cinnamoyl-CoA. Subsequently, pinosylvin is specifically biosynthesized by stilbene synthase (STS; EC 2.3.1.146), catalysing the condensation of three malonyl-CoA molecules with trans-cinnamoyl-CoA .

- Method : The study involved the biosynthesis of pinosylvin from lignin-derived cinnamic acid .

- Results : The study provided a method for the efficient biosynthesis of pinosylvin .

4. Production of Natural Aroma Compounds

- Application : Cinnamaldehyde, cinnamyl alcohol, and hydrocinnamyl alcohol are widely used aroma compounds, with applications in the food and cosmetic industry, but also as nematicide, anti-inflammatory, and antimicrobial agents .

- Method : The yeast Saccharomyces cerevisiae was engineered to produce these compounds from externally added trans-cinnamic acid or de novo from glucose as a carbon source .

- Results : The study provided a proof of concept and a strain that can be further optimized for production of high-value aromatic compounds .

5. Biological Efficacy of Cinnamic Acid Derivatives

- Application : Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory and antidiabetic properties .

- Method : The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents .

6. De novo Biosynthesis of Trans-Cinnamic Acid Derivatives

- Application : The yeast Saccharomyces cerevisiae was engineered to produce trans-cinnamic acid derivatives cinnamaldehyde, cinnamyl alcohol, and hydrocinnamyl alcohol, from externally added trans-cinnamic acid or de novo from glucose as a carbon source .

- Method : This was achieved through steps of rational metabolic engineering, including the heterologous overexpression of the genes encoding phenylalanine ammonia lyase 2 from Arabidopsis thaliana (AtPAL2), aryl carboxylic acid reductase (acar) from Nocardia sp., and phosphopantetheinyl transferase (entD) from Escherichia coli, together with endogenous alcohol dehydrogenases .

- Results : The study provided a proof of concept and a strain that can be further optimized for production of high-value aromatic compounds .

Future Directions

The Phe-Phe motif, which is a key component of “trans-Cinnamoyl-phe-OH”, holds substantial promise for the creation of the next generation of nanomedicines . Future research may focus on the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . Additionally, marine-derived fungi, which are capable of producing diverse polyketides and peptides with unique structures and diverse biological activities, may serve as a unique source of bioactive secondary metabolites .

properties

IUPAC Name |

(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20)(H,21,22)/b12-11+/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVCODMDZNZEA-PCUGXKRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Cinnamoyl-phe-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.